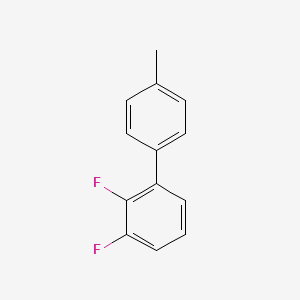

2,3-Difluoro-4'-methyl-1,1'-biphenyl

Description

Significance of Fluorinated Biphenyls in Modern Chemical Science

Fluorinated biphenyls are aromatic compounds that have demonstrated considerable importance in medicinal chemistry, materials science, and agrochemicals. acs.orgnih.govrsc.org The introduction of fluorine atoms into the biphenyl (B1667301) structure can dramatically alter the molecule's physical, chemical, and biological properties. nist.govorganicchemistrydata.orgepfl.ch This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. acs.orgnih.gov

In medicinal chemistry, the presence of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. organicchemistrydata.orgepfl.ch Fluorinated biphenyl scaffolds are found in a variety of pharmaceuticals. biophysics.org In materials science, these compounds are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers due to their unique electronic and thermal properties. rsc.orgnist.gov The rigidity and chemical stability of the fluorinated biphenyl core make it an attractive component for creating robust and high-performance materials. rsc.org

Historical Context of Biphenyl Synthesis and Fluorination Strategies (Academic Evolution)

The synthesis of biphenyls has a rich history, with several named reactions forming the foundation of modern synthetic methods. nih.govnih.gov Early methods for creating a carbon-carbon bond between two aryl groups included the Ullmann reaction , first reported in 1901, which traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. orgsyn.orgrsc.orgrsc.orgscholaris.ca Another classical method is the Gomberg-Bachmann reaction , which proceeds via the coupling of an aryl diazonium salt with an arene. nih.govchromatographyonline.comresearchgate.net

The development of palladium-catalyzed cross-coupling reactions revolutionized biphenyl synthesis. The Suzuki-Miyaura coupling , first published in 1979, has become one of the most widely used methods for this purpose. chemicalbook.commdpi.comwikipedia.org It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, offering high yields and broad functional group tolerance under relatively mild conditions. bldpharm.comorganic-chemistry.org This method is particularly relevant for the synthesis of asymmetrically substituted biphenyls like 2,3-Difluoro-4'-methyl-1,1'-biphenyl.

The introduction of fluorine into organic molecules has also evolved significantly. rsc.org Early fluorination methods often relied on harsh and non-selective reagents. prepchem.com However, modern synthetic chemistry has seen the development of more sophisticated and selective fluorination strategies. organic-chemistry.org These include nucleophilic and electrophilic fluorination techniques that allow for the precise placement of fluorine atoms onto aromatic rings. The Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, has been a classical method for introducing fluorine into an aromatic ring. More contemporary methods offer milder conditions and greater control over regioselectivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10F2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

1,2-difluoro-3-(4-methylphenyl)benzene |

InChI |

InChI=1S/C13H10F2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h2-8H,1H3 |

InChI Key |

JKKQXZVLZKWDLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,3 Difluoro 4 Methyl 1,1 Biphenyl and Its Analogs

Electrophilic and Nucleophilic Functionalization Strategies

The construction of the target biphenyl (B1667301) framework often relies on the strategic introduction of functional groups that can be manipulated in subsequent cross-coupling reactions or other transformations. Electrophilic and nucleophilic reactions are fundamental to these strategies.

Regioselective functionalization is critical for the synthesis of specifically substituted biphenyls. The introduction of halogens (chlorine, bromine, iodine) and nitro groups onto a biphenyl or arene precursor provides essential "handles" for further reactions, most notably palladium-catalyzed cross-coupling reactions.

The directing effects of the substituents already present on the aromatic rings govern the position of the incoming electrophile. For a precursor to this compound, the directing influence of the methyl group (activating, ortho, para-directing) and the fluorine atoms (deactivating, ortho, para-directing) must be considered. Traditional electrophilic aromatic substitution (EAS) on N-aryl amides, for instance, often yields a mixture of para and ortho/para products. rsc.org To overcome this, methods using directing groups have been developed to achieve higher regioselectivity. rsc.orgwikipedia.org For example, palladium-catalyzed methods using N-halosuccinimides can provide halogenated products that are complementary to those from conventional EAS reactions. wikipedia.org

Nitration of biphenyl compounds is another key transformation. The resulting nitroarenes can be reduced to amines, which are valuable for creating polyamides and polyimides, or used in other synthetic transformations. nih.gov The regioselectivity of nitration can be poor, leading to mixtures of isomers. rsc.org However, specific conditions have been developed to improve this; for instance, conducting the nitration in the presence of nitrobenzene (B124822) as a solvent has been shown to increase the selectivity for the para-isomer at ambient temperatures. nih.gov

| Method | Reagents | Key Features | Typical Substrates |

|---|---|---|---|

| Directed ortho-Halogenation | Pd catalyst, N-halosuccinimides (NCS, NBS, NIS) | High regioselectivity for the ortho position; complementary to classical EAS. rsc.orgwikipedia.org | Arenes with directing groups (e.g., amides, pyrimidines). rsc.orgwikipedia.org |

| Regioselective Nitration | Nitric acid, Nitrobenzene (solvent) | Improves para-selectivity; can be performed at ambient temperature. nih.gov | Diphenyl compounds like diphenyl ether. nih.gov |

| Oxidative Halodeboronation | BBr3 followed by an oxidant | Enables precise ortho-halogenation of N-aryl amides and ureas by leveraging boron reactivity. rsc.org | N-aryl amides and ureas. rsc.org |

Direct fluorination of aromatic rings using electrophilic fluorinating agents is a powerful method for producing fluorinated arenes. Historically, highly reactive and hazardous reagents like elemental fluorine (F₂) were used. Modern methods employ safer and more selective N-F reagents.

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are now commonly used. researchgate.net These compounds contain a nitrogen-fluorine bond, with the nitrogen attached to electron-withdrawing groups, which makes the fluorine atom electrophilic. researchgate.net They offer an alternative to nucleophilic fluorination methods and are generally more stable and safer to handle. researchgate.net The reaction involves the combination of a carbon-centered nucleophile (the arene) with the electrophilic fluorine source. researchgate.net While the exact mechanism is still debated, these reagents have been used in a wide range of efficient and even stereoselective fluorinations. researchgate.net For the synthesis of fluorinated biphenyls, one could envision the direct fluorination of a 4-methylbiphenyl (B165694) scaffold, although controlling the regioselectivity to obtain the 2,3-difluoro pattern would be a significant challenge requiring careful optimization or the use of directing groups. Another approach involves using hypervalent iodine compounds in the presence of a fluoride (B91410) source like hydrogen fluoride (HF) to generate an electrophilic fluorinating species in situ. nih.gov

| Reagent Name | Acronym | Structure | Key Characteristics |

|---|---|---|---|

| Selectfluor™ | F-TEDA-BF₄ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, stable, non-volatile, and mild electrophilic fluorinating agent. researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF | Effective and commonly used reagent; weaker than cationic reagents but highly versatile. researchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | A relatively weak but effective fluorinating agent. researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroaromatic chemistry. In contrast to electrophilic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. rsc.org This pathway is particularly relevant for synthesizing highly fluorinated compounds.

The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. rsc.orgresearchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. rsc.orgresearchgate.net

A key feature of SNAr is that halides can serve as excellent leaving groups. Interestingly, the leaving group ability is often the reverse of that seen in SN1/SN2 reactions, with F > Cl > Br > I. nih.govrsc.org This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the departure of the leaving group. rsc.orgnih.gov

For the synthesis of this compound or its analogs, an SNAr strategy could involve the reaction of a difluorinated arene bearing another leaving group (like chlorine or a nitro group) with a 4-methylphenyl nucleophile (e.g., 4-methylphenylmagnesium bromide). Alternatively, an unprotected ortho-fluorobenzoic acid can react with organolithium or Grignard reagents to displace the fluorine atom. elsevierpure.com

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. Green chemistry principles, such as the use of safer solvents, reduced energy consumption, and catalyst efficiency, are being applied to the synthesis of fluorinated biphenyls.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds to create biphenyls. nih.govacs.org Traditionally performed in organic solvents, significant progress has been made in adapting this reaction to greener media. Water is an ideal green solvent due to its low cost, non-flammability, and low toxicity. Protocols have been developed for Suzuki reactions in water, sometimes with co-solvents like dioxane or in unique media like a 'water extract of banana' (WEB), which can eliminate the need for external ligands or bases. rsc.orgnih.gov These methods have been successfully applied to the synthesis of fluorinated biphenyl derivatives. nih.gov

Solvent-free reactions represent another important green approach. Efficient fluorination of various organic compounds has been achieved under solvent-free conditions using N-F reagents like Selectfluor™. researchgate.net These reactions can be more selective than their solvent-based counterparts. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a powerful solvent-free alternative to traditional synthesis. rsc.orgyoutube.com This technique has been used for the synthesis of biphenyl-derived fluorescent materials via palladium-catalyzed oxidative homocoupling of aryl boronic acids in a solvent- and ligand-free process. rsc.org The synthesis of fluorinated imines, which are versatile intermediates, has also been demonstrated using manual grinding in a solvent-free process with high yields and short reaction times. nih.govresearchgate.net

Photochemical methods, which use light to drive reactions, often allow for transformations under mild conditions that are not accessible thermally. researchgate.net Metal-free photochemical methods for biphenyl synthesis have been developed using UV light, avoiding the need for heavy metal catalysts and harmful halogenated aryl precursors. researchgate.net Furthermore, photochemically catalyzed fluorination reactions are a promising field, especially when combined with continuous-flow microreactors, which improve irradiation efficiency and safety when handling fluorinating reagents. researchgate.net

| Approach | Methodology | Key Advantages | Example Application |

|---|---|---|---|

| Aqueous Media | Pd-catalyzed Suzuki-Miyaura coupling | Use of water as a sustainable solvent, reduced catalyst loading, ligand-free options. researchgate.net | Synthesis of fluorinated biphenyls from aryl halides and arylboronic acids. nih.gov |

| Solvent-Free | Mechanochemistry (Ball-milling) | Eliminates bulk solvent waste, fast reaction times, high yields, ligand-free. rsc.org | Oxidative homocoupling of aryl boronic acids to form biphenyls. rsc.org |

| Photochemistry | UV- or visible-light induced coupling | Metal-free options, mild reaction conditions, access to unique reactivity. researchgate.netresearchgate.net | Aryl-aryl coupling from diazonium salts or other precursors. researchgate.netresearchgate.net |

Biocatalysis and Enzyme-Assisted Transformations

The application of biocatalysis in the synthesis of fluorinated biphenyls, including this compound, represents a burgeoning field of research, offering sustainable and highly selective alternatives to traditional chemical methods. While specific enzymatic routes to this compound are not extensively documented, the principles of enzyme-assisted synthesis for analogous compounds provide a clear framework for potential methodologies.

Enzymes such as cytochrome P450s, laccases, and various oxidoreductases are known to catalyze the formation of C-C bonds, a critical step in biphenyl synthesis. wikipedia.orgresearchgate.net These biocatalysts can facilitate oxidative coupling reactions, often with a high degree of regio- and stereoselectivity that is challenging to achieve with conventional catalysts. researchgate.net The enzymatic synthesis of fluorinated compounds, in general, has garnered significant attention due to the unique properties that fluorine atoms impart to molecules. core.ac.uk

One promising approach involves the use of engineered cytochrome P450 enzymes. wikipedia.org These enzymes can be tailored through directed evolution to catalyze specific C-H activation and subsequent cross-coupling reactions, potentially enabling the direct synthesis of functionalized biphenyls from simpler aromatic precursors. researchgate.net For instance, a fungal P450 enzyme has been successfully engineered to improve the yield of a target cross-coupled product by 92-fold. researchgate.net

Laccases, another class of oxidative enzymes, are also capable of mediating the dimerization of phenolic compounds to form biaryl structures. researchgate.net This biocatalytic strategy presents a potential route for the synthesis of hydroxylated biphenyl analogs, which could then be further modified to yield the target compound. The use of whole-cell biocatalysis platforms, such as those employing yeast, offers a practical and scalable approach for these enzymatic transformations. researchgate.net

The table below summarizes potential enzyme classes and their relevance to the synthesis of fluorinated biphenyls.

| Enzyme Class | Potential Reaction | Substrate Type | Relevance to Fluorinated Biphenyl Synthesis |

| Cytochrome P450 | Oxidative C-C Coupling | Aromatic Compounds | Can be engineered for selective C-H activation and cross-coupling of fluorinated aromatics. wikipedia.orgresearchgate.net |

| Laccase | Oxidative Dimerization | Phenolic Compounds | Useful for creating the biphenyl backbone from fluorinated phenolic precursors. researchgate.net |

| Glycosyltransferases (GTs) | Glycosylation | Biphenyl Aglycones | Can be used for post-synthetic modification of biphenyl structures. nih.gov |

Stereoselective Synthesis and Atropisomerism in Biphenyl Systems

The phenomenon of atropisomerism is a key consideration in the synthesis of substituted biphenyls like this compound. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, in this case, the bond connecting the two phenyl rings. wikipedia.org The presence of bulky or electronically repulsive substituents in the ortho positions can create a significant energy barrier to rotation, allowing for the isolation of individual, stable rotational isomers (rotamers).

The stereochemical stability of atropisomers is often classified based on their half-life for racemization at a given temperature. nih.gov

Class 1: Rapidly interconverting atropisomers with a low barrier to rotation.

Class 2: Atropisomers that are stable for hours to months at room temperature.

Class 3: Highly stable atropisomers with a racemization half-life of years.

In the case of difluorobiphenyls, the presence of fluorine atoms in the ortho positions can influence the rotational barrier and thus the atropisomeric stability. For example, in diflunisal, a 2',4'-difluoro-4-hydroxy-1,1'-biphenyl-3-carboxylic acid, two stable atropisomeric conformers have been identified. core.ac.uk The interconversion barrier between these atropisomers, however, classifies them as Class 1. core.ac.uk The substitution pattern in this compound suggests that it too may exhibit atropisomerism, with the stability of the atropisomers dependent on the rotational barrier created by the fluorine atoms and the methyl group.

The stereoselective synthesis of biphenyls aims to control the formation of a specific atropisomer. This can be achieved through various strategies, including:

Asymmetric Cross-Coupling Reactions: Utilizing chiral ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can induce axial chirality in the biphenyl product. acs.org

Central-to-Axial Chirality Transfer: This approach involves the use of a chiral auxiliary on one of the precursor molecules to direct the formation of a specific atropisomer during the coupling reaction. This has been demonstrated in the synthesis of chiral biphenyl diphosphine ligands.

The table below outlines key concepts related to atropisomerism in the context of difluorobiphenyl systems.

| Concept | Description | Relevance to this compound |

| Atropisomerism | Stereoisomerism arising from restricted rotation about a single bond. wikipedia.org | The substitution pattern suggests potential for atropisomerism. |

| Rotational Barrier | The energy required to overcome the steric hindrance for rotation around the biphenyl bond. | The size of the ortho-substituents (fluorine) will determine the stability of the atropisomers. |

| Stereoselective Synthesis | Synthetic methods that favor the formation of a specific stereoisomer. | Asymmetric catalysis can be employed to synthesize enantiomerically enriched atropisomers. |

| Chirality Transfer | The transfer of stereochemical information from a chiral center to a chiral axis. | A potential strategy for controlling the atropisomeric outcome of the synthesis. |

Advanced Spectroscopic and Structural Elucidation of 2,3 Difluoro 4 Methyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3-Difluoro-4'-methyl-1,1'-biphenyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.

Comprehensive 1D (¹H, ¹³C, ¹⁹F) and 2D NMR Methodologies (COSY, HSQC, HMBC, NOESY)

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides initial information about the aromatic and aliphatic protons. The methyl group (at the 4'-position) is expected to appear as a sharp singlet in the upfield region (around 2.4 ppm). The aromatic region will display complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the methyl-substituted ring (H-2', H-3', H-5', H-6') would approximate an AA'BB' system, while the protons on the difluoro-substituted ring (H-4, H-5, H-6) would show intricate splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. mnstate.edu Due to the molecule's asymmetry, all 13 carbon atoms are expected to produce unique signals. The carbons directly bonded to fluorine (C-2 and C-3) will appear as doublets with large one-bond C-F coupling constants (¹JCF). Other carbons in the fluorinated ring will also exhibit smaller two-, three-, or four-bond C-F couplings. The methyl carbon will resonate at a characteristic upfield chemical shift (around 21 ppm). researchgate.net

¹⁹F NMR: The fluorine NMR spectrum is crucial for characterizing fluorinated compounds. nih.gov Two distinct signals are expected for the F-2 and F-3 atoms. These signals will likely appear as doublets due to the three-bond F-F coupling. Furthermore, each signal will exhibit additional fine structure from couplings to nearby protons (ortho, meta, and para H-F couplings). The chemical shifts are sensitive to the electronic environment and provide a unique fingerprint of the fluorination pattern. colorado.eduucsb.edu

Illustrative 1D NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

|---|---|---|

| ¹H | ~7.5-7.1 | Complex multiplets (Aromatic protons) |

| ~2.41 | Singlet (Methyl protons) | |

| ¹³C | ~160-110 | Multiple signals (Aromatic carbons, with C-F couplings) |

| ~21.1 | Single signal (Methyl carbon) |

2D NMR Spectroscopy: 2D NMR experiments are vital for assembling the molecular structure by correlating different nuclei. emerypharma.comslideshare.net

COSY (Correlation Spectroscopy): This experiment maps H-H coupling networks. sdsu.edu It would be used to identify adjacent protons within each aromatic ring, helping to trace the connectivity of the proton spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.com It is instrumental in assigning the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) C-H couplings. youtube.com It is particularly powerful for identifying quaternary (non-protonated) carbons and, crucially, for confirming the connectivity between the two phenyl rings by showing correlations between protons on one ring and carbons on the other, across the C1-C1' bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is essential for conformational analysis, as it can detect through-space interactions between protons on the two different rings, providing direct evidence for the molecule's torsional angle. slideshare.netresearchgate.net

Advanced NMR for Conformational Analysis and Torsion Angle Determination

The conformation of biphenyls is defined by the torsional (dihedral) angle between the planes of the two aromatic rings. This angle is a balance between steric hindrance from ortho substituents and the electronic stabilization of a planar conformation (π-conjugation). ic.ac.uk The presence of a fluorine atom at the C-2 position introduces significant steric strain, which is expected to force the rings into a non-planar arrangement.

Advanced NMR methods, particularly NOESY and the measurement of long-range inter-ring H-F coupling constants, can be used to determine the preferred conformation in solution. westmont.edu The magnitude of the Nuclear Overhauser Effect between protons on opposite rings (e.g., between H-6 and H-2') is highly dependent on the distance between them, which is a direct function of the torsion angle. nih.gov By correlating experimental NOE data with theoretical models, a quantitative estimate of the average torsion angle can be achieved.

Mass Spectrometry for High-Resolution Structural Confirmation (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₀F₂ by matching the experimental mass to the calculated exact mass (204.0750 g/mol ).

The mass spectrum would also show a characteristic fragmentation pattern under electron ionization (EI). Expected fragmentation pathways include:

Loss of a methyl radical ([M-15]⁺) to form a stable cation.

Loss of a fluorine atom.

Cleavage of the central C-C bond, leading to fragments corresponding to the individual substituted phenyl rings.

Illustrative HRMS Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₀F₂ | 204.0750 | Molecular Ion |

| [M-CH₃]⁺ | C₁₂H₇F₂ | 189.0516 | Loss of a methyl group |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure

FTIR Spectroscopy: The FTIR spectrum is expected to show strong absorption bands corresponding to specific vibrations. ncsu.edu Key features for this compound would include:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.

C-F Stretching: The C-F bonds give rise to very strong and characteristic absorption bands, typically in the 1300-1100 cm⁻¹ region. The presence of two C-F bonds would likely result in multiple strong peaks in this area.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ range and are indicative of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.net Aromatic C=C stretching modes are typically strong in Raman spectra. The technique is particularly useful for studying the skeletal vibrations of the biphenyl (B1667301) framework. mpg.de

Illustrative Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | FTIR, Raman |

| 2980-2850 | Aliphatic C-H Stretch (CH₃) | FTIR, Raman |

| 1610, 1580, 1500 | Aromatic C=C Ring Stretch | FTIR, Raman (Strong) |

| ~1270, ~1150 | C-F Stretch | FTIR (Very Strong) |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy orbitals. hnue.edu.vn For conjugated systems like biphenyls, the primary electronic transitions are π → π*. tanta.edu.eglibretexts.org

The parent biphenyl molecule exhibits a strong absorption maximum (λ_max) around 250 nm. The presence of substituents alters the electronic structure and thus the absorption spectrum. The methyl group is a weak electron-donating group, while fluorine atoms are electron-withdrawing through induction but can be weakly donating through resonance. The combination of these substituents, along with the non-planar conformation, will influence the λ_max. A slight shift in the absorption maximum relative to unsubstituted biphenyl is expected. The non-planar structure, forced by the ortho-fluorine, reduces the π-conjugation between the rings, which could lead to a hypsochromic (blue) shift or a decrease in molar absorptivity compared to a planar analogue. youtube.com

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information, including:

Molecular Conformation: It would provide the exact bond lengths, bond angles, and the critical inter-ring torsional angle. This would confirm the degree of twist between the two phenyl rings caused by the steric repulsion of the ortho-fluorine atom.

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice. nih.gov This includes identifying any intermolecular interactions, such as C-H···F hydrogen bonds or π-π stacking, which stabilize the crystal structure. The space group and unit cell dimensions would also be determined. nih.gov

Specialized Spectroscopic Methods for Interfacial and Thin-Film Studies (e.g., VSFG)

Vibrational Sum-Frequency Generation (VSFG) spectroscopy is a powerful, surface-specific technique ideal for probing the molecular structure and orientation of molecules at interfaces. liverpool.ac.ukresearchgate.netnih.gov As a second-order nonlinear optical spectroscopy, VSFG is uniquely sensitive to environments where inversion symmetry is broken, such as at the boundary between two bulk media. researchgate.net This makes it an invaluable tool for studying thin films and monolayers of this compound, providing insights into its behavior in environments relevant to materials science and electronics.

The fundamental principle of VSFG involves the spatial and temporal overlap of two pulsed laser beams at an interface: a tunable infrared (IR) beam and a fixed-frequency visible beam. researchgate.net When the IR beam is resonant with a vibrational mode of the interfacial molecules, a coherent signal is generated at the sum of the two input frequencies. liverpool.ac.uk For a vibrational mode to be VSFG-active, it must be both infrared and Raman active. researchgate.net The intensity and polarization of the generated sum-frequency signal are directly related to the number of oriented molecules at the interface and their average orientation. researchgate.netaip.org

In the context of this compound, VSFG can provide detailed information on the orientation and conformation of the molecule when adsorbed onto a substrate or forming a thin film. The molecule's distinct chemical groups—the difluorinated phenyl ring, the methyl-substituted phenyl ring, and the biphenyl backbone—would each contribute uniquely to the VSFG spectrum.

Key vibrational modes that could be probed include:

Aromatic C-H stretching modes from both phenyl rings, typically observed in the 3000-3100 cm⁻¹ region. The orientation of the phenyl rings relative to the surface normal can be deduced from the polarization dependence of these modes. nih.gov

Methyl C-H stretching modes from the 4'-methyl group, expected around 2870 cm⁻¹ (symmetric stretch) and 2960 cm⁻¹ (asymmetric stretch). The relative intensities of these modes in different polarization combinations (e.g., ssp, ppp, sps) can be used to determine the tilt angle of the methyl group's symmetry axis. researchgate.net

C-F stretching modes from the difluorinated ring. While typically weaker in VSFG spectra, these modes could provide information on the orientation of the fluorinated portion of the molecule.

By analyzing the VSFG spectra, researchers can elucidate the molecular arrangement within a thin film of this compound. For instance, the relative orientation of the two phenyl rings (the dihedral angle) at an interface can be inferred. Furthermore, the influence of the fluorine and methyl substituents on the molecular packing and orientation can be investigated. Studies on similar fluorinated organic materials have demonstrated the utility of VSFG in understanding their unique interfacial properties. rsc.org

A hypothetical VSFG study of a this compound monolayer on a solid substrate, such as silicon or gold, would involve collecting spectra under various polarization combinations. The analysis of the resulting peak intensities can provide a quantitative measure of the molecular orientation.

Table 1: Hypothetical VSFG Data for a Monolayer of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Polarization | Relative Intensity | Inferred Orientation |

| Methyl (CH₃) sym. stretch | 2875 | ssp | Strong | Tilted from surface normal |

| Methyl (CH₃) sym. stretch | 2875 | ppp | Weak | Tilted from surface normal |

| Methyl (CH₃) asym. stretch | 2962 | ssp | Medium | Tilted from surface normal |

| Methyl (CH₃) asym. stretch | 2962 | ppp | Medium | Tilted from surface normal |

| Aromatic C-H stretch | 3050 | ssp | Medium | Phenyl rings are ordered |

| Aromatic C-H stretch | 3050 | ppp | Strong | Phenyl rings are ordered |

This table is illustrative and presents expected data based on VSFG principles and studies of similar molecules.

The data in the table could be interpreted to suggest that the 4'-methyl group is oriented away from the substrate, with a specific tilt angle that can be calculated from the intensity ratios. The strong ppp signal for the aromatic C-H stretch would indicate that the phenyl rings are, on average, oriented more perpendicular than parallel to the surface. Such detailed structural information at the molecular level is crucial for designing and fabricating organic electronic devices with optimized interfacial properties. Advanced techniques like heterodyne-detected VSFG could further provide phase information, allowing for the unambiguous determination of the absolute "up" or "down" orientation of the molecular dipoles at the interface. amolf.nl

Theoretical and Computational Investigations of 2,3 Difluoro 4 Methyl 1,1 Biphenyl

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons (electronic structure).

Hartree-Fock is another ab initio method that can be used, though it is generally less accurate than DFT for many-electron systems because it does not account for electron correlation to the same extent. However, it can serve as a starting point for more advanced calculations. The primary output of these calculations is the optimized molecular structure and the total electronic energy.

Table 1: Representative Optimized Geometrical Parameters for a Biphenyl (B1667301) System (Note: This table presents typical parameters for a substituted biphenyl core based on computational studies of related molecules, as specific data for 2,3-Difluoro-4'-methyl-1,1'-biphenyl is not available in the cited literature.)

| Parameter | Typical Calculated Value (DFT/B3LYP) |

|---|---|

| C-C bond length (within ring) | ~1.39 Å |

| C-C bond length (inter-ring) | ~1.48 Å |

| C-H bond length | ~1.08 Å |

| C-F bond length | ~1.35 Å |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. rdd.edu.iq

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq For fluorinated biphenyls, the HOMO is typically distributed across the π-system of the biphenyl core, while the LUMO is also located on the aromatic rings. The positions of the fluorine and methyl substituents fine-tune the energies of these orbitals. Computational studies on various difluorinated biphenyl compounds show that the HOMO-LUMO gap can be precisely calculated, providing insights into their relative stability. nih.gov For example, a study on five different difluorinated biphenyl compounds showed HOMO-LUMO gaps ranging from 4.58 eV to 4.76 eV, indicating significant electronic stability. nih.gov

Table 2: Global Reactivity Parameters for Representative Difluorinated Biphenyls (Data derived from a study on analogous compounds, illustrating the typical output of such analyses.) nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | -6.44 | -1.28 | 5.16 |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | -6.81 | -2.25 | 4.56 |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | -5.83 | -1.25 | 4.58 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the electronegative fluorine atoms.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions represent neutral or zero potential areas.

For fluorinated biphenyls, MEP analysis reveals how the electron-withdrawing nature of the fluorine atoms creates localized negative potential, while the methyl group, being weakly electron-donating, slightly increases electron density on its ring. nih.gov This visualization helps in understanding how the molecule will interact with other polar molecules or ions, providing clues about its intermolecular interactions and potential binding sites in a biological context. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a more detailed, quantitative picture of electron density distribution than MEP mapping. It examines the charge transfer and orbital interactions within the molecule, offering insights into hybridization, covalent and non-covalent interactions, and the stability arising from hyperconjugation.

In this compound, NBO analysis would quantify the partial charges on each atom. It would confirm the high negative charge on the fluorine atoms and the corresponding positive charge on the carbon atoms to which they are attached. The analysis can also reveal delocalization effects, such as the interaction between the lone pair orbitals of the fluorine atoms and the antibonding π* orbitals of the phenyl ring. These charge transfers and delocalization energies are crucial for explaining the molecule's stability and electronic properties. Studies on similar compounds have used NBO analysis to confirm that the molecules exhibit significant charge separation, suggesting they will interact noticeably with polar solvents and in the solid state. nih.govresearchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions in Solids

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the distance to the nearest atom outside the surface, to highlight close intermolecular contacts.

Conformational Dynamics and Torsional Barrier Studies

Computational studies can model the conformational dynamics by calculating the energy profile as a function of this torsional angle. This allows for the determination of the energy barrier to rotation. For this compound, the presence of substituents on both rings will influence the preferred dihedral angle and the height of the rotational barrier. The ortho-fluorine atom, in particular, would create significant steric strain, likely leading to a larger dihedral angle compared to unsubstituted biphenyl. These studies are vital for understanding the molecule's flexibility and how it might adapt its shape to fit into a receptor site or pack in a crystal.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a physical property. The computational parameters derived from the methods described above serve as the "descriptors" in these models.

For a class of compounds like fluorinated biphenyls, a QSAR study might use descriptors such as:

HOMO/LUMO energies

Dipole moment

Molecular volume or surface area

Partial atomic charges from NBO analysis

These descriptors, calculated for a series of related molecules, can be used to build a mathematical model that predicts, for example, the binding affinity to a particular enzyme. rdd.edu.iq While a specific QSAR/QSPR study for this compound is not available in the provided results, the theoretical parameters obtained from DFT calculations are precisely the type of data used to construct such predictive models in medicinal and materials chemistry. rdd.edu.iqjournalofbabylon.com

Advanced Chemical Reactivity and Derivatization of 2,3 Difluoro 4 Methyl 1,1 Biphenyl

Regioselective Functionalization at the Biphenyl (B1667301) Core

Regioselective functionalization of the biphenyl core of 2,3-Difluoro-4'-methyl-1,1'-biphenyl is a critical aspect of its synthetic utility. The directing effects of the fluorine and methyl groups play a significant role in determining the position of subsequent chemical modifications.

One common strategy for regioselective functionalization is directed ortho-metalation. Although not specifically detailed for this compound in the provided results, related studies on functionalized arenes show that bulky groups can direct lithiation to specific positions. nih.gov For instance, arenes with two bulky triethylsilyl groups undergo regiospecific lithiation at the 5-position. nih.gov This suggests that the substitution pattern on this compound could be exploited for selective C-H activation.

Another approach involves electrophilic aromatic borylation. The use of reagents like BCl₃ can lead to regioselective installation of a boronic acid group, which can then be used in further cross-coupling reactions. nih.gov The electronic nature of the substituents on the biphenyl rings would influence the site of borylation.

The table below illustrates potential regioselective functionalization reactions based on general principles of C-H activation and borylation.

| Reaction Type | Reagent/Catalyst | Potential Position of Functionalization | Rationale |

| Directed ortho-Metalation | nBuLi/TMEDA | C6 or C4 | The fluorine atoms may direct metalation to the adjacent C6 position. |

| Electrophilic Borylation | BCl₃ | C5 or C6 | The electron-withdrawing nature of the fluorine atoms deactivates the ring, directing electrophilic attack to less deactivated positions. |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂/Ligand | meta or ortho to existing groups | The regioselectivity can be controlled by the choice of directing group and ligand. nih.govrsc.org |

Introduction of Diverse Functional Groups for Scaffold Diversification

The introduction of various functional groups onto the this compound scaffold is essential for creating a diverse range of derivatives with tailored properties. These functional groups can include halogens, alkyl groups, carbonyls, and nitrogen-containing moieties. fsu.edumasterorganicchemistry.comyoutube.compressbooks.pub

Suzuki-Miyaura cross-coupling reactions are a powerful tool for synthesizing biphenyl derivatives. acs.org This method allows for the introduction of a wide array of functional groups by coupling an appropriately substituted arylboronic acid with an aryl halide. For example, new fluorinated biphenyls have been synthesized with excellent yields using this method. acs.org

Friedel-Crafts reactions, such as alkylation and acylation, provide another avenue for functionalization. rsc.org These reactions introduce alkyl and acyl groups, respectively, onto the aromatic rings, further diversifying the chemical space of this compound derivatives. rsc.org

The following table summarizes methods for introducing diverse functional groups.

| Functional Group to Introduce | Reaction Type | Typical Reagents |

| Aryl or Heteroaryl | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base |

| Alkyl | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) |

| Acyl | Friedel-Crafts Acylation | Acyl halide or anhydride, Lewis acid (e.g., AlCl₃) |

| Amine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base |

| Cyano | Cyanation | Cyanide source, Pd catalyst |

Catalytic Transformations Utilizing this compound as a Substrate

This compound can serve as a substrate in various palladium-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The selection of the palladium catalyst and ligands is crucial for achieving high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are central to the functionalization of this biphenyl. acs.org Ligands such as BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times. rsc.org These catalyst systems are robust and can be used with a variety of functionalized coupling partners. rsc.org

C-H activation is another important catalytic transformation. snnu.edu.cn By using appropriate directing groups and catalysts, specific C-H bonds in the biphenyl core can be functionalized. snnu.edu.cnnih.gov For instance, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported. nih.gov

The table below highlights key catalytic transformations involving biphenyl substrates.

| Transformation | Catalyst System | Ligand | Key Features |

| C-N Cross-Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos, RuPhos | Wide scope, low catalyst loadings, robust. rsc.org |

| C-C Cross-Coupling (Suzuki) | Pd(PPh₃)₄ or Pd(OAc)₂ | SPhos, XPhos | Efficient for constructing biphenyl frameworks. |

| C-H Olefination | Pd(OAc)₂/Ag₂CO₃ | Pyridone Ligand | meta-selective functionalization. nih.gov |

| C-H Acetoxylation | Pd(OAc)₂ | Pyridone Ligand | Introduction of an acetoxy group at a meta position. nih.gov |

Reactions Involving the Fluorine Substituents (e.g., defluorination mechanisms, C-F activation)

The fluorine substituents on the biphenyl ring are not merely passive spectators; they can actively participate in chemical reactions. Nucleophilic aromatic substitution (SₙAr) is a key reaction type where a fluorine atom can act as a leaving group, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.netmdpi.comyoutube.commasterorganicchemistry.com The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom susceptible to nucleophilic attack. youtube.com

In some cases, SₙAr reactions can be facilitated by organic photoredox catalysis under mild, transition-metal-free conditions. nih.gov This method allows for the substitution of unactivated fluoroarenes with primary aliphatic amines. nih.gov

Defluorination, the removal of fluorine atoms, can also occur under specific conditions. For example, certain microbial enzymes have been shown to catalyze the defluorination of fluorinated aromatic compounds. nih.gov Chemical methods for C-F bond activation, often involving transition metals or strong reducing agents, can also lead to defluorination.

The following table outlines reactions involving the fluorine substituents.

| Reaction Type | Conditions | Outcome |

| Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophile, polar aprotic solvent | Replacement of a fluorine atom with the nucleophile. mdpi.com |

| Photocatalytic SₙAr | Organic photocatalyst, blue light irradiation | Substitution of fluorine with an amine. nih.gov |

| Reductive Defluorination | Divalent lanthanoid reagents | Abstraction of fluorine atoms. |

| Microbial Defluorination | Specific bacterial strains (e.g., Pseudomonas putida) | Enzymatic removal of fluorine. nih.gov |

Supramolecular Interactions and Self-Assembly of Biphenyl Derivatives

The derivatives of this compound can engage in various supramolecular interactions, leading to the formation of well-defined self-assembled structures. The fluorine atoms and other functional groups play a crucial role in directing these interactions. nih.gov

The conformation of biphenyl derivatives, particularly the dihedral angle between the two phenyl rings, is a key factor in their self-assembly. acs.org The presence of fluorine substituents can induce a significant twist in the biphenyl backbone, which can be exploited in the design of complex supramolecular structures like metallosupramolecular cages. acs.org

The self-assembly of fluorinated boronic esters with bipyridine has been shown to form adducts that can include aromatic guest molecules, demonstrating the potential for creating functional host-guest systems. acs.org

The table below summarizes the types of supramolecular interactions and their impact.

| Interaction Type | Participating Groups | Influence on Self-Assembly |

| C-H···F Hydrogen Bonding | C-H bonds and fluorine atoms | Directional control of crystal packing. sci-hub.se |

| F···F Halogen Bonding | Fluorine atoms | Stabilization of crystal structures. sci-hub.se |

| π-π Stacking | Aromatic rings | Formation of columnar or layered structures. sci-hub.se |

| N→B Dative Bonds | Boronic esters and nitrogen-containing linkers | Formation of stable adducts and inclusion complexes. acs.org |

Specialized Applications of 2,3 Difluoro 4 Methyl 1,1 Biphenyl in Advanced Materials and Chemical Systems

Liquid Crystalline Materials Development

The rigid core of the biphenyl (B1667301) unit is a foundational element in the design of many liquid crystalline compounds (mesogens). The strategic placement of substituents, such as the fluorine and methyl groups in 2,3-Difluoro-4'-methyl-1,1'-biphenyl, is a key method for tuning the physical properties of these materials, including their mesophase behavior, operating temperature range, viscosity, and optical anisotropy.

Synthesis of Mesogenic Precursors and Monomers

The synthesis of liquid crystal molecules incorporating the this compound core typically employs palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this approach, a boronic acid or boronate ester derivative of one of the aromatic rings is coupled with a halide of the other. For creating advanced mesogens, the corresponding boronic acid, B-(2',3-Difluoro[1,1'-biphenyl]-4-yl)boronic acid, serves as a critical synthetic intermediate.

This precursor can be coupled with various halogenated aromatic compounds that contain terminal groups necessary for inducing and stabilizing liquid crystal phases. A general synthetic scheme involves the reaction of this boronic acid with a bromo- or iodo-substituted benzene (B151609) or cyclohexane (B81311) ring that carries a flexible alkyl or alkoxy chain. The choice of the terminal chain length and the linking group (e.g., ester, ether) allows for fine-tuning of the final molecule's melting point and the type of mesophase observed. For instance, coupling with 4-alkoxy-1-bromobenzene would yield a 4-alkoxy-2',3'-difluoro-4'-methyl-1,1'-biphenyl derivative, a structure designed to exhibit nematic or smectic phases. Research on similarly structured fluorinated biphenyls shows that this synthetic flexibility is crucial for developing materials for display applications. nih.govacs.org

Design of Side-Chain Liquid Crystal Polymers and Elastomers

While specific research on incorporating this compound into side-chain liquid crystal polymers (SCLCPs) and elastomers is not extensively documented, its structural motifs are highly relevant to the field. In SCLCP design, mesogenic units are attached as side chains to a flexible polymer backbone. The properties of the resulting polymer are a combination of the polymer's flexibility and the self-ordering tendency of the mesogenic side-groups.

A monomer suitable for polymerization could be synthesized from the this compound core. This would typically involve introducing a polymerizable functional group, such as an acrylate, methacrylate, or vinyl group, at one end of the molecule. For example, the methyl group at the 4'-position could be replaced with a hydroxy-terminated spacer arm, which could then be esterified with acrylic acid. The resulting monomer could then be polymerized or co-polymerized to form an SCLCP. The lateral fluorine atoms of the biphenyl unit would play a crucial role in dictating the polymer's mesophase behavior, likely favoring nematic phases and influencing properties like the glass transition temperature and clearing point of the material.

Structure-Mesophase Relationship Studies

The relationship between the molecular structure of a mesogen and its liquid crystalline phase behavior is a central theme in materials science. For this compound and its derivatives, the key structural features are the lateral difluoro-substitution and the terminal methyl group.

Lateral Fluorine Substitution : The two fluorine atoms at the 2 and 3 positions significantly impact molecular packing. Their presence increases the breadth of the molecule and introduces a strong lateral dipole moment. This steric and electronic disruption tends to weaken the interlayer attractions required for layered smectic phases, thereby promoting the formation of nematic phases over a wider temperature range. mdpi.comtandfonline.com Studies on difluoro-substituted Schiff base liquid crystals have shown that lateral fluorine atoms can dramatically expand the temperature range of mesomorphism compared to non-fluorinated analogs. nih.gov

Intermolecular Interactions : The fluorine atoms can lower the melting point of the material by disrupting crystal packing, which is a desirable trait for creating room-temperature liquid crystals. tandfonline.comresearchgate.net Furthermore, the C-F bond can participate in specific intermolecular interactions, influencing the viscosity and dielectric anisotropy of the material. mdpi.com

The combination of these effects makes derivatives of this compound promising candidates for components in advanced nematic liquid crystal mixtures used in displays and photonics. mdpi.com

Table 1: Predicted Mesomorphic Properties of a Hypothetical Mesogen Based on Structure-Property Relations This table is illustrative, based on established structure-property relationships for similar fluorinated biphenyls.

| Compound Structure | Predicted Mesophase | Predicted Transition Temp. (°C) | Key Structural Features' Influence |

|---|---|---|---|

| 4-pentoxy-2',3'-difluoro-4'-methyl-1,1'-biphenyl | Nematic (N) | Cr → ~40°C → N → ~120°C → I | Lateral difluoro-substitution suppresses smectic phases and lowers melting point; C5 alkoxy tail promotes mesogen-core interaction. |

Organic Electronic and Optoelectronic Materials

The electronic properties of the this compound core make it a valuable building block for materials used in organic electronic devices. The electron-withdrawing nature of the fluorine atoms and the tunable π-conjugated system of the biphenyl unit can be leveraged to create materials with specific energy levels and charge-transport characteristics.

Organic Light Emitting Diode (OLED) Components (e.g., Host, Electron/Hole Transport Layers)

In phosphorescent OLEDs (PhOLEDs), a host material is doped with an emissive guest molecule. To prevent energy loss, the host must have a triplet energy level higher than that of the dopant. Biphenyl derivatives are often explored as host materials due to their wide bandgap and high triplet energy. researchgate.net

The this compound framework is particularly suitable for host materials for several reasons:

High Triplet Energy : The biphenyl unit itself has a high triplet energy. By strategically linking units, this energy level can be maintained. For example, meta-linked biphenyls are known to have high triplet energies (2.8-2.9 eV) because the meta-linkage disrupts conjugation, localizing the triplet exciton (B1674681) and keeping its energy high. researchgate.net The substitution pattern of the title compound could be incorporated into such architectures.

Electron Transport : The strong electronegativity of the fluorine atoms lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This enhances its electron affinity, making derivatives of this compound potentially excellent electron-transporting (ETL) or bipolar host materials, which can lead to more balanced charge injection and a wider recombination zone within the emissive layer, improving device efficiency and lifetime. nih.govfrontiersin.org

Morphological Stability : The high bond energy of the C-F bond imparts greater thermal and chemical stability to the material, a crucial factor for the operational lifetime of OLED devices. acs.org

Research into bipolar host materials often combines electron-donating and electron-accepting moieties. frontiersin.org A derivative of this compound could function as the electron-accepting part of such a bipolar molecule, leading to high-efficiency blue or white OLEDs.

Table 2: Representative Performance of OLEDs with Fluorinated Biphenyl-Type Host Materials Data is representative of devices using host materials with structural similarities to the title compound.

| Device Type | Host Material Type | Emitter | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Blue PhOLED | meta-linked carbazole-biphenyl | FIrpic | 7.0% | researchgate.net |

| Green TADF OLED | Naphthyridine-carbazole-phenylene | 4CzIPN | 18.4% | acs.org |

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC)

In dye-sensitized solar cells, an organic dye absorbs sunlight and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). The structure of these dyes is often based on a Donor-π-Acceptor (D-π-A) motif. The this compound unit can be incorporated into the π-conjugated bridge that connects the electron-donating and electron-accepting parts of the dye.

The inclusion of fluorine atoms in the π-bridge has several important effects:

Energy Level Tuning : The electron-withdrawing fluorine atoms can lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO levels of the dye. researchgate.netdergipark.org.tr A lower LUMO level can improve the driving force for electron injection into the TiO₂ conduction band, while a lower HOMO level can increase the open-circuit voltage (Voc) of the solar cell.

Steric Effects : Fluorine substitution can alter the planarity of the dye molecule. In some cases, this can be beneficial by disrupting molecular aggregation on the TiO₂ surface, which can otherwise lead to efficiency losses. researchgate.net However, excessive steric hindrance can also reduce π-conjugation and harm performance. researchgate.net

Studies on organic dyes with fluorinated phenyl linkers have shown that the position and number of fluorine atoms are critical. For instance, a mono-fluoro substitution at the ortho position has been shown to enhance DSSC efficiency, whereas di-ortho substitution can be detrimental due to steric hindrance. researchgate.netdergipark.org.tr The 2,3-difluoro pattern of the title compound offers a unique electronic and steric profile that could be exploited in the rational design of new, efficient sensitizers for DSSCs. rsc.org

Molecular Wires and Semiconductors

The field of molecular electronics aims to use single molecules or nanoscale assemblies of molecules as active electronic components. Biphenyl-based structures are frequently investigated as fundamental units for molecular wires due to their rigid, conjugated systems that can facilitate charge transport. nih.gov The incorporation of fluorine atoms into these organic scaffolds is a key strategy for tuning their semiconductor properties. rsc.org

Fluorination generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated material. rsc.org This modification can make electron injection easier and enhances the material's resistance to oxidative degradation, which is crucial for the operational stability of electronic devices. rsc.org The specific 2,3-difluoro substitution pattern in this compound can create a distinct dipole moment and influence the solid-state packing of derivative molecules through C-H···F interactions, which can promote π-stacking arrangements that are beneficial for charge carrier mobility. rsc.org

While research on this compound itself as a molecular wire is not extensively documented, its derivatives are prime candidates for constructing such systems. Theoretical and experimental studies on similar aromatic systems, like 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene, demonstrate that charge transport can be controlled by altering the dihedral angles between phenyl rings, effectively creating a molecular switch. nih.gov The substitution pattern of this compound would provide a foundational unit with tailored electronic properties for incorporation into more complex oligo(phenylene ethynylene) or similar molecular wire architectures. aau.dk

Table 1: Influence of Fluorination on Semiconductor Properties

| Property | General Effect of Fluorination | Rationale | Citation |

|---|---|---|---|

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO | High electronegativity of fluorine withdraws electron density from the π-system. | rsc.org |

| Electron Injection | Facilitated | Reduced energy barrier between the electrode and the organic material's LUMO. | rsc.org |

| Oxidative Stability | Increased | Lower HOMO energy makes the material less susceptible to oxidation. | rsc.org |

| Solid-State Packing | Enhanced π-stacking | C-H···F intermolecular interactions can direct supramolecular organization. | rsc.org |

Advanced Polymeric Materials (e.g., Fluorinated Polyimides for Gas Separation)

Fluorinated polymers are a distinct class of materials known for their exceptional thermal stability and chemical resistance. researchgate.net Aromatic polyimides, in particular, are targeted for gas separation membrane applications due to their high mechanical strength and selective permeability. uva.es The introduction of fluorine-containing moieties, such as those derived from this compound, into the polymer backbone can significantly enhance gas separation performance.

Research on polyimides synthesized from fluorinated biphenyl diamines and anhydrides like 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) shows a marked improvement in gas transport properties. uva.es The presence of fluorine and methyl groups can disrupt polymer chain packing, increasing the fractional free volume (FFV) within the material. This increased free volume facilitates higher gas permeability, while the specific chemical nature of the fluorinated groups can enhance selectivity for certain gases, such as CO₂ over CH₄.

For instance, studies on polyimides derived from methylated and trifluoromethylated biphenyl diamines demonstrate high thermal stability (decomposition temperatures >450 °C) and good solubility. uva.es The incorporation of methyl groups into the polymer structure was found to increase the glass transition temperature (Tg), indicating a more rigid backbone, and led to a significant improvement in gas transport properties, positioning the polymers closer to the Robeson upper bound for gas separation performance. uva.es this compound represents a potential building block for diamine monomers that could yield polyimides with an optimal balance of rigidity, free volume, and chemical affinity for efficient gas separations.

Table 2: Properties of Fluorinated Biphenyl Aromatic Polyimides for Gas Separation

| Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 5% loss) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |

|---|---|---|---|---|

| 6FDA-BFAPB | 254 °C | 470 °C | 15.1 | 24.0 |

| 6FDA-4MeBFAPB | 285 °C | 480 °C | 42.0 | 29.5 |

Data derived from a study on related fluorinated and methylated biphenyl polyimides. uva.es

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Axially chiral biphenyls are a cornerstone of asymmetric catalysis, where they serve as the backbone for highly effective chiral ligands, particularly C₂-symmetric diphosphines. nih.gov These ligands are crucial for achieving high enantioselectivity in a wide range of chemical reactions, such as asymmetric hydrogenation. The synthesis of enantiomerically pure biphenyl ligands is a significant challenge, and methods that achieve this through atroposelective synthesis are highly desirable. nih.gov

The structure of this compound provides a scaffold that can be functionalized to create novel chiral ligands. The fluorine atoms can influence the electronic properties and conformational rigidity of the biphenyl system, while the methyl group provides an additional steric element. By introducing phosphine (B1218219) groups ortho to the biphenyl linkage, it is possible to generate atropisomeric ligands whose rotational barrier is influenced by the substitution pattern.

One powerful strategy for synthesizing such ligands involves an early introduction of a chiral tether to bridge two aryl groups, followed by an intramolecular coupling reaction. nih.gov This approach can achieve nearly complete atropdiastereoselectivity, transferring chirality from a stereocenter to the axial chirality of the biphenyl backbone. nih.gov Applying this methodology to a derivative of this compound could lead to the development of new, highly effective phosphine ligands for asymmetric catalysis, potentially offering unique selectivity profiles due to the specific electronic and steric effects of the fluoro and methyl substituents.

Photosensitizers in Photopolymerization Processes

Photopolymerization is a process where light is used to initiate a polymerization reaction, with applications ranging from coatings and adhesives to 3D printing. The efficiency of this process often relies on a photoinitiating system, which can consist of a photosensitizer and a photoinitiator. Biphenyl derivatives have been identified as highly efficient photosensitizers, particularly for cationic photopolymerization processes involving iodonium (B1229267) salts. nih.gov

These photosensitizers absorb light at specific wavelengths (often in the near-UV or visible range), allowing the use of safer and more energy-efficient light sources like LEDs. nih.gov Upon excitation, the sensitizer (B1316253) transfers energy to the photoinitiator (e.g., an iodonium salt), which then generates the active species (a strong acid) that initiates polymerization. The effectiveness of the photosensitizer is linked to its spectroscopic properties and its ability to efficiently undergo this energy transfer.

While specific studies on this compound as a photosensitizer are limited, its core structure is analogous to other biphenyls that have proven effective. nih.gov The difluoro- and methyl- substitutions on the biphenyl rings would alter the molecule's absorption spectrum and electronic characteristics. This tuning could potentially improve key parameters such as the absorption range and reactivity of the photoinitiating system. Therefore, this compound serves as a promising parent compound for the design of new photosensitizers for advanced photopolymerization applications, including the fabrication of photocurable composites. nih.gov

Emerging Research Frontiers and Future Directions in 2,3 Difluoro 4 Methyl 1,1 Biphenyl Chemistry

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The synthesis of fluorinated biphenyls is evolving beyond traditional methods, with a strong focus on improving efficiency and minimizing waste—a concept known as atom economy. While the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for creating the C-C bond in biphenyl (B1667301) structures due to its high yields (often averaging 78%), research is exploring new catalysts and reaction conditions to enhance its efficiency further. acs.org

Recent explorations into novel synthetic precursors are paving the way for innovative transformations. For instance, gem-difluoroallenes (DFA) are emerging as versatile building blocks. rsc.org Research into the metal-catalyzed enantioselective hydroamination and hydrophosphination of DFA provides atom-economical routes to access complex fluorinated molecules. rsc.org These methods are significant as they construct chiral centers and incorporate phosphorus or nitrogen groups in a single, efficient step. rsc.org Other strategies include reactions with difluorocarbene and alternative coupling methods like Ullmann-type condensations, which are used for synthesizing related fluorinated biphenyl ethers. nih.govjmu.edu

| Synthetic Method | Key Features | Common Precursors |

| Suzuki-Miyaura Coupling | High yields, good functional group tolerance. acs.org | Boronic acids, Aryl halides. acs.org |

| Ullmann Condensation | Forms C-O-C bonds for ether analogues. nih.gov | Bromotoluene, Fluorophenol. nih.gov |

| gem-Difluoroallene (DFA) Chemistry | Provides atom-economical routes to chiral fluorinated molecules. rsc.org | Carbonyl compounds, 1,1,1-trifluoro-2-iodoethane. rsc.org |

| Difluorocarbene Reactions | Unique ring-expansion pathway to create 1,3-difluorobenzenes. jmu.edu | 1,2-disubstituted cyclobutenes. jmu.edu |

Exploration of New Application Domains for Fluorinated Biphenyls

The unique properties imparted by fluorine atoms—such as altered electronic distribution, enhanced stability, and increased lipophilicity—make fluorinated biphenyls highly attractive for a range of advanced applications. acs.org Research is actively exploring domains far beyond established uses.

In materials science , these compounds are promising components for liquid crystals (LCs) used in infrared applications. researchgate.net Their high birefringence and reduced absorption in the near-infrared (NIR) and mid-wavelength infrared (MWIR) regions are critical for devices like optical phase modulators and tunable lenses. researchgate.net Furthermore, fluorinated aromatic polyimides derived from biphenyl units are being developed for high-performance gas separation membranes, addressing the trade-off between permeability and selectivity. acs.org The incorporation of a perfluorobiphenyl backbone has also been shown to induce a specific dihedral twist in ligands, enabling the self-assembly of novel metal-organic architectures like a stable Pd8L16 square antiprism, which could have applications in catalysis or materials storage. acs.org

In medicinal chemistry , the focus is on leveraging fluorine substitution to fine-tune the metabolic stability and biological activity of drug candidates. nih.gov Fluorinated biphenyls are being investigated as scaffolds for prodrugs, where their metabolism can be predictably controlled. nih.gov They are also explored for potential anti-inflammatory and anticancer properties.

| Application Domain | Specific Use Case | Key Property of Fluorinated Biphenyl |

| Liquid Crystals | Infrared (IR) tunable lenses and optical phase modulators. researchgate.net | High birefringence, low IR absorption. researchgate.net |

| Gas Separation | Advanced polymer membranes for gas purification. acs.org | Increased rigidity of macromolecular chains. acs.org |

| Supramolecular Chemistry | Self-assembly of novel metal-organic architectures. acs.org | Induced dihedral twist for structural control. acs.org |

| Medicinal Chemistry | Prodrug scaffolds with controlled metabolism. nih.gov | Modulated electronic properties and binding interactions. nih.gov |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Dynamics

Understanding the intricate mechanisms of biphenyl synthesis requires analytical tools that can observe reactions as they happen. In-situ monitoring techniques are crucial for optimizing reaction conditions, identifying transient intermediates, and elucidating reaction pathways. For iron-catalyzed cross-coupling reactions that produce biphenyls, researchers have employed freeze-trapped Mössbauer spectroscopy to characterize the iron species involved. acs.org This, combined with in-situ NMR analysis, can confirm the formation of products like biphenyl without the need for quenching agents that might alter the reaction's outcome. acs.org For solid-state materials like polyimide membranes, Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is used to confirm the chemical structure and completeness of the reaction. acs.org

Integration of Computational Chemistry for Predictive Material Design

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new materials, including fluorinated biphenyls. By simulating molecules and their properties, researchers can predict their behavior before engaging in laborious and costly synthesis. mit.edunih.gov

Density Functional Theory (DFT) is widely used to gain insights into the structural and spectroscopic characteristics of novel fluorinated biphenyl compounds. acs.orgacs.org These calculations can help rationalize experimental observations, such as the effect of different substituents on the molecule's electronic properties. acs.org

Beyond DFT, the frontier of computational chemistry lies in the integration of machine learning and artificial intelligence. mit.eduglobalresearchpartnerships.com New neural network architectures are being trained on highly accurate, but computationally expensive, quantum chemistry calculations like the "gold standard" CCSD(T). globalresearchpartnerships.com This approach allows for the rapid and accurate prediction of not just a molecule's energy but a wide range of its properties, dramatically speeding up the design cycle for new materials with desired functions, from optical and electronic properties to mechanical strength. mit.edumit.eduglobalresearchpartnerships.com This predictive power enables scientists to screen vast numbers of potential chemical structures to identify candidates with transformative potential for applications in electronics, energy, and medicine. mpie.de

| Computational Technique | Purpose in Biphenyl Research | Example of Insight |

| Density Functional Theory (DFT) | Investigate structural and electronic properties. acs.orgacs.org | Predicting how fluorine substitution affects HOMO/LUMO energy levels. acs.orgrsc.org |

| Machine Learning / Neural Networks | Accelerate prediction of molecular properties with high accuracy. mit.eduglobalresearchpartnerships.com | Rapidly screening new biphenyl derivatives for desired functions. mit.edu |

| Molecular Docking | Predict binding potential to biological targets (e.g., receptors). nih.gov | Identifying potential endocrine-disrupting effects of fluorinated biphenyls. nih.gov |

Sustainability and Environmental Considerations in Biphenyl Chemistry Research

As with any class of high-volume production chemicals, the environmental footprint of biphenyls and their derivatives is a critical area of ongoing research. nih.gov Biphenyl itself is used as a dye carrier, heat transfer fluid, and chemical intermediate. epa.gov However, concerns exist regarding its environmental persistence and potential health effects, including kidney toxicity and suggestive evidence of carcinogenicity based on animal studies. nih.govepa.gov

The introduction of fluorine, while beneficial for material properties, can increase the persistence of organic pollutants. Some fluorinated biphenyls and their analogues are considered new persistent organic pollutants, and their potential as endocrine disruptors is under investigation using computational tools. nih.gov

In response, the field is moving toward greener and more sustainable practices. This includes developing synthetic pathways with higher atom economy to reduce waste, as discussed earlier. rsc.org Furthermore, there is a broader push in materials science to integrate sustainability into the design process from the outset. This involves creating computational workflows to design materials that are not only high-performance but also environmentally benign and recycling-friendly. mpie.de A part of this effort includes studying the metabolism and biodegradation of these compounds, for which methods like microbial models are being employed to mimic mammalian metabolism and assess the environmental fate of new fluorinated molecules. nih.gov

Featured Recommendations

| Most viewed | ||